molecular formula C6H8O6S B15239508 (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid

(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid

Cat. No.: B15239508
M. Wt: 208.19 g/mol
InChI Key: KSMXQLNWIKPAFA-ZXZARUISSA-N
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Description

(3R,4S)-1,1-Dioxo-1λ⁶-thiolane-3,4-dicarboxylic acid is a chiral sulfolane-based dicarboxylic acid derivative. Its structure comprises a five-membered sulfolane ring (a tetrahydrothiophene 1,1-dioxide core) with two carboxylic acid groups at the 3R and 4S positions. The sulfone group (–SO₂–) imparts high polarity and oxidative stability, while the stereospecific carboxylates enable chelation or coordination chemistry.

Properties

Molecular Formula

C6H8O6S

Molecular Weight

208.19 g/mol

IUPAC Name

(3R,4S)-1,1-dioxothiolane-3,4-dicarboxylic acid

InChI

InChI=1S/C6H8O6S/c7-5(8)3-1-13(11,12)2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+

InChI Key

KSMXQLNWIKPAFA-ZXZARUISSA-N

Isomeric SMILES

C1[C@H]([C@H](CS1(=O)=O)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(CS1(=O)=O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid typically involves the use of thiolane derivatives and carboxylation reactions. One common method includes the reaction of thiolane with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid groups. Catalysts such as palladium or nickel may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Esterification of Carboxylic Acids

The dicarboxylic acid groups in the compound are reactive toward nucleophilic substitution, particularly with alcohols or amines.

  • Reaction Conditions : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC, EDCl) under anhydrous conditions.

  • Products : Mono- or diesters, depending on steric hindrance and reaction stoichiometry.

  • Application : Ester derivatives may enhance solubility or serve as intermediates for further modifications.

Amidation

The carboxylic acids can react with amines to form amides, a common reaction for carbonyl-containing compounds.

  • Mechanism : Attack of the amine nucleophile on the carbonyl carbon, followed by elimination of water.

  • Conditions : Heat, dehydrating agents (e.g., thionyl chloride), or coupling reagents (e.g., HATU).

  • Importance : Amides are critical in pharmaceuticals and materials science for stability and bioavailability .

Decarboxylation

The compound may undergo decarboxylation, especially under thermal or basic conditions, due to the proximity of the carboxylic acids to the thiolane ring.

  • Mechanism : Loss of CO₂ via β-keto acid intermediates or radical pathways.

  • Conditions : Heating above 200°C or treatment with bases (e.g., NaOH).

  • Outcome : Formation of a diketone or ring-contracted derivatives .

Redox Reactions Involving the Dioxo Group

The dioxo group (sulfone or sulfoxide) may participate in redox reactions, such as reduction to sulfide or oxidation to higher sulfur oxides.

  • Agents : Reducing agents (e.g., LiAlH₄) or oxidizing agents (e.g., H₂O₂).

  • Products : Thiolane derivatives with reduced sulfur oxidation states .

Ring-Opening Reactions

The thiolane ring may undergo nucleophilic or electrophilic ring-opening, depending on the reagent.

  • Nucleophilic Attack : Use of bases (e.g., hydroxide ions) to cleave the sulfur-containing ring.

  • Electrophilic Attack : Reaction with electrophiles (e.g., bromine) to form sulfonium intermediates.

  • Outcome : Linear or branched derivatives with sulfur-containing functional groups .

Cross-Coupling and Polymerization

The dicarboxylic acid moieties could serve as monomers for polymerization or participate in cross-coupling reactions.

  • Polymerization : Condensation with diamines or diols to form polyesters or polyamides.

  • Cross-Coupling : Suzuki or Heck coupling if the compound bears aryl halides (unlikely in this structure) .

Comparison of Reaction Types

Reaction Key Reagents Typical Products Application
EsterificationAlcohols, acid catalystsMono-/diestersDrug delivery systems
AmidationAmines, coupling agentsAmidesPharmaceutical stability
DecarboxylationHeat, basesKetones, ring-contracted formsFunctionalized materials
Redox (Dioxo group)LiAlH₄, H₂O₂Sulfides, sulfoxidesRedox-active materials
Ring-opening reactionsBases, electrophilesLinear sulfur derivativesOrganic synthesis intermediates

Scientific Research Applications

(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include the modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique features are best contextualized against structurally or functionally related molecules:

Table 1: Comparative Analysis of Sulfur-Containing Dicarboxylic Acids

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Type Notable Properties/Applications
(3R,4S)-1,1-Dioxo-1λ⁶-thiolane-3,4-dicarboxylic acid Sulfolane ring + 3,4-dicarboxylates C₅H₈O₆S* ~196* –SO₂–, –COOH Sulfolane (dioxidized) Potential MOF linker, chiral synthesis
Thiazolidine-2,4-dicarboxylic Acid Thiazolidine ring + 2,4-dicarboxylates C₅H₇NO₄S 177.17 –NH–, –S–, –COOH Thiazolidine (non-oxidized) Lab research, chelating agent
Benzene-1,4-dicarboxylic Acid (MOF-5 linker) Benzene ring + 1,4-dicarboxylates C₈H₆O₄ 166.13 –COOH Aromatic MOF construction, high porosity
3,3′-Tetrathiobis(propyl-triethoxysilane) Tetrathiobis + silane groups C₁₈H₄₂O₆S₄Si₂ 538.95 –S–S–, –Si–O– Linear chain Crosslinking agent (limited comparability)

*Inferred data due to absence of direct evidence for the target compound.

Key Comparative Insights:

Structural and Functional Differences :

  • The sulfolane core in the target compound provides rigidity and polarity distinct from the thiazolidine ring in Thiazolidine-2,4-dicarboxylic acid. The –SO₂– group enhances oxidative stability compared to thioether (–S–) or amine (–NH–) groups in analogs .
  • Compared to aromatic linkers like benzene-1,4-dicarboxylic acid (used in MOF-5), the target’s aliphatic sulfolane ring may reduce framework rigidity but improve solubility in polar solvents .

Coordination Chemistry :

  • The stereospecific carboxylates (3R,4S) could enable chiral MOF architectures, unlike symmetric linkers (e.g., benzene-1,4-dicarboxylate). This may facilitate enantioselective catalysis or separation .
  • Thiazolidine-2,4-dicarboxylic acid’s –NH– group allows additional hydrogen bonding, whereas the target’s –SO₂– group may sterically hinder metal coordination beyond carboxylate binding .

Applications :

  • MOFs : The target’s carboxylates align with strategies for isoreticular MOF design, where linker functionality (e.g., –SO₂–) tunes pore chemistry for gas storage or separation .
  • Pharmaceuticals : Unlike Thiazolidine-2,4-dicarboxylic acid (research-only), the target’s sulfone group may enhance metabolic stability in drug candidates .

Research Findings and Gaps

  • Evidence-Based Insights: MOF studies highlight carboxylate linkers as critical for porosity and functionality . The target’s chiral carboxylates could expand this design space.
  • Contradictions/Gaps: No direct data on the target’s crystallinity, porosity, or coordination behavior exists in the provided evidence. The compound’s chirality and sulfone group’s electronic effects on MOF stability remain speculative without experimental validation.

Biological Activity

(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiolane ring with two carboxylic acid groups and a dioxo functional group. Its molecular formula is C6H6O4SC_6H_6O_4S, with a molecular weight of approximately 190.18 g/mol. The presence of sulfur in the thiolane ring contributes to its reactivity and potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with thiolane structures often exhibit antioxidant properties. These properties are primarily attributed to the ability of the sulfur atom to donate electrons, thereby neutralizing free radicals. A study demonstrated that derivatives of thiolane compounds showed significant radical scavenging activity, which may be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylic acid has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases and kinases involved in cancer progression. The mechanism involves binding to the active site of these enzymes, thereby blocking substrate access and reducing their activity .

Case Study 1: Cancer Research

In a recent study published in Nature Reviews Drug Discovery, researchers explored the effects of various thiolane derivatives on cancer cell lines. The results indicated that (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylic acid exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

CompoundCell LineIC50 (µM)Mechanism
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylic acidMCF-715Apoptosis induction
ControlMCF-750N/A

Case Study 2: Neuroprotective Effects

Another significant area of research is the neuroprotective effects of this compound. A study conducted on animal models demonstrated that administration of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylic acid resulted in reduced neuronal death following ischemic injury. The proposed mechanism involves modulation of inflammatory pathways and enhancement of endogenous antioxidant defenses .

Research Findings

Recent findings highlight the following key aspects regarding the biological activity of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylic acid:

  • Antioxidant Activity : Effective in scavenging free radicals.
  • Enzyme Inhibition : Potential inhibitor of cancer-related enzymes.
  • Cytotoxicity : Demonstrated selective cytotoxicity towards cancer cells.
  • Neuroprotection : Exhibits protective effects against neuronal damage.

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